molecular formula C10H9FN2O B8334619 2-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3(2H)-one

2-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B8334619
M. Wt: 192.19 g/mol
InChI Key: MAJZNRXVNPFVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-6,12H,1H3

InChI Key

MAJZNRXVNPFVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 2-fluorophenylhydrazine hydrochloride (1000 g, 5535 mmol) in acetic acid (1000 ml) and water (1000 ml) was heated at 45° C. Ethylacetoacetate (700 ml) was added dropwise over 30 mins and this was stirred at 88° C. for 2 hr. The resulting mixture was cooled to 5° C. and poured onto ice (3000 g) and DCM (4500 ml). 30% NaOH (aq) (2400 ml) was added and the mixture was stirred for 15 mins, then separated and extracted with DCM (1500 ml). The organic extracts were washed with 1M NaOH (aq) (1500 ml). The aqueous phases were combined and ice (1500 g) and DCM (3600 ml) were added. To the stirred mixture was added 32% HCl (aq) (2400 ml) until the pH was adjusted to pH 1-2. The biphasic mixture was separated, extracted with DCM (1500 ml) and the organic extracts washed with brine/water 4:1 (2000 ml), dried over MgSO4 and evaporated to dryness to give a dark solid. To a stirred solution of the crude product in DCM (2000 ml) was added silica gel (350 g). This was filtered and the filtrate was evaporated. Purification by chromatography with MeOH in EtOAc gave the title compound as a light yellow solid.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
2400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four
Name
Quantity
4500 mL
Type
solvent
Reaction Step Five

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